molecular formula C12H11NO2 B6413790 6-(3-Methoxyphenyl)pyridin-3-ol CAS No. 1255637-25-2

6-(3-Methoxyphenyl)pyridin-3-ol

Cat. No.: B6413790
CAS No.: 1255637-25-2
M. Wt: 201.22 g/mol
InChI Key: JDTASFXMZJGDHU-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)pyridin-3-ol is a pyridine derivative featuring a hydroxyl group at position 3 and a 3-methoxyphenyl substituent at position 6 of the pyridine ring. This structural motif combines the electron-donating methoxy group with the hydrogen-bonding capability of the hydroxyl group, making it a candidate for diverse chemical and pharmacological applications.

Properties

IUPAC Name

6-(3-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-15-11-4-2-3-9(7-11)12-6-5-10(14)8-13-12/h2-8,14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDTASFXMZJGDHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80692467
Record name 6-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1255637-25-2
Record name 6-(3-Methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80692467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a boronic acid derivative, such as (3-methoxyphenyl)boronic acid, and a halogenated pyridine derivative. The reaction is catalyzed by palladium and requires a base, such as cesium carbonate, in a solvent like ethanol and water .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or methoxy group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-(3-methoxyphenyl)pyridin-3-one, while reduction can produce 6-(3-methoxyphenyl)pyridine.

Scientific Research Applications

6-(3-Methoxyphenyl)pyridin-3-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)pyridin-3-ol involves its interaction with molecular targets in biological systems. It can bind to specific proteins or enzymes, altering their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to antiproliferative effects . The exact molecular pathways and targets are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 6-(3-Methoxyphenyl)pyridin-3-ol with structurally analogous pyridine derivatives, highlighting key structural differences, physicochemical properties, and bioactivities.

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Bioactivities References
This compound C₁₂H₁₁NO₂ - 3-OH, 6-(3-OCH₃-Ph) on pyridine 201.22 (predicted) Potential neuroprotective activity (inferred) -
6-(3-Methoxyphenoxy)pyridin-3-ol C₁₂H₁₁NO₃ - 3-OH, 6-(3-OCH₃-Ph-O-) on pyridine 217.22 Discontinued commercial availability
6-(3-(Hydroxymethyl)phenyl)pyridin-3-ol C₁₂H₁₁NO₂ - 3-OH, 6-(3-CH₂OH-Ph) on pyridine 201.22 Higher polarity due to -CH₂OH group
3-Hydroxy-6-methylpyridine C₆H₇NO - 3-OH, 6-CH₃ on pyridine 109.12 Simpler structure; used in pharmaceutical intermediates
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol C₁₂H₁₀ClNO₂ - 3-OH, 5-(4-Cl-2-OCH₃-Ph) on pyridine 239.67 Enhanced lipophilicity from Cl substituent
5-(2-Fluoro-3-methoxyphenyl)pyridin-3-ol C₁₂H₁₀FNO₂ - 3-OH, 5-(2-F-3-OCH₃-Ph) on pyridine 219.21 Fluorine enhances metabolic stability

Key Insights:

Substituent Effects :

  • The 3-methoxyphenyl group in the target compound increases aromatic bulk and lipophilicity compared to simpler analogs like 3-hydroxy-6-methylpyridine .
  • Halogenated derivatives (e.g., Cl in , F in ) exhibit higher molecular weights and altered electronic profiles, which may improve receptor binding or stability.

Synthetic Accessibility :

  • Microwave-assisted phosphorylation (as in ) and methoxymethylation strategies are viable for modifying pyridine cores. However, steric hindrance from the 3-methoxyphenyl group may necessitate optimized reaction conditions.

Physicochemical Properties: The hydroxyl group at position 3 contributes to hydrogen bonding, enhancing solubility in polar solvents.

Q & A

Q. What are the recommended synthetic routes for 6-(3-Methoxyphenyl)pyridin-3-ol, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves coupling reactions between substituted pyridine precursors and methoxyphenyl groups. Key steps include:

  • Suzuki-Miyaura Coupling: Reacting a halogenated pyridin-3-ol (e.g., 6-bromo-pyridin-3-ol) with 3-methoxyphenylboronic acid under palladium catalysis. Optimize using Pd(PPh₃)₄, Na₂CO₃, and a DME/H₂O solvent system at 80–90°C for 12–24 hours .
  • Protection/Deprotection Strategies: Use benzyloxy groups (e.g., 6-(benzyloxy)pyridin-3-ol) to protect the hydroxyl group during synthesis, followed by catalytic hydrogenation (H₂/Pd-C) for deprotection .
  • Optimization: Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yields >75% are achievable with rigorous exclusion of moisture .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H NMR: Identify the hydroxyl proton (δ 9.2–10.0 ppm, broad singlet), pyridine ring protons (δ 7.5–8.5 ppm), and methoxy group (δ 3.8–4.0 ppm, singlet).
    • ¹³C NMR: Confirm the methoxy carbon (δ 55–57 ppm) and pyridine carbons (δ 120–150 ppm) .
  • IR Spectroscopy: Detect O–H stretch (~3200 cm⁻¹), C–O (methoxy, ~1250 cm⁻¹), and pyridine ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ (calculated for C₁₂H₁₁NO₂: 201.22 g/mol) .

Q. What are the critical considerations for handling and storing this compound to ensure stability during experimental use?

Methodological Answer:

  • Storage: Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. The compound is hygroscopic; use desiccants (silica gel) to prevent hydrolysis .
  • Handling: Use gloves and work in a fume hood. Avoid prolonged exposure to light or heat (>40°C), which may degrade the methoxy or hydroxyl groups .

Advanced Research Questions

Q. How do structural modifications at the 3-methoxyphenyl group influence the compound’s biological activity, and what methodologies are used to assess these effects?

Methodological Answer:

  • Structural Modifications:
    • Replace the methoxy group with electron-withdrawing (e.g., –CF₃) or donating (–NH₂) groups to alter electronic effects.
    • Introduce substituents (e.g., –Cl, –F) at the phenyl ring’s para position to enhance hydrophobic interactions .
  • Assessment Methods:
    • Enzyme Inhibition Assays: Use fluorescence polarization or SPR to measure binding affinity (Kd) against targets like kinase enzymes .
    • Comparative SAR Studies: Compare IC₅₀ values of derivatives in cytotoxicity assays (e.g., MTT assays on cancer cell lines) .

Q. When encountering contradictory data in enzyme inhibition assays with this compound, what analytical strategies should be employed to resolve discrepancies?

Methodological Answer:

  • Troubleshooting Steps:
    • Purity Verification: Re-analyze compound purity via HPLC (>95%) and confirm identity with NMR .
    • Assay Conditions: Standardize buffer pH (7.4), ionic strength, and temperature (25°C vs. 37°C). Test for interference from DMSO (keep ≤1% v/v) .
    • Orthogonal Assays: Validate results using both fluorescence-based and radiometric assays (e.g., ATP depletion vs. direct substrate binding) .

Q. How can computational modeling be integrated with experimental data to predict the binding affinity of this compound with biological targets?

Methodological Answer:

  • Docking Studies: Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase). Focus on hydrogen bonding (hydroxyl group) and π-π stacking (pyridine and phenyl rings) .
  • MD Simulations: Run 100-ns simulations (AMBER/CHARMM) to assess binding stability. Calculate binding free energy (MM-PBSA/GBSA) .
  • Validation: Correlate computational ΔG values with experimental Kd from SPR or ITC. Discrepancies >1 kcal/mol warrant re-evaluation of force fields or protonation states .

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